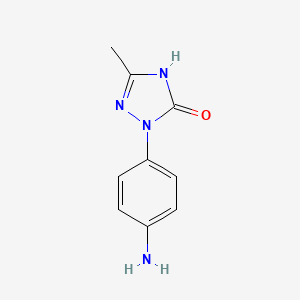
2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a compound that is part of the triazole class . Triazoles are a group of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar triazole compounds often involves the propargylation of a starting compound followed by Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides . This process is known as a “click” reaction and is favored for its high selectivity, better yield, and accelerated rate of the reaction .Molecular Structure Analysis
The molecular structure of similar triazole compounds often involves a distorted octahedral geometry due to steric interactions between the rings of the ligands . The complexes often adopt a low-spin d6 configuration .Chemical Reactions Analysis
Triazole compounds are known to participate in various chemical reactions. For example, they can be transformed into corresponding oxime derivatives upon grinding with hydroxylamine hydrochloride under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy .Applications De Recherche Scientifique
- TBTA is a polytriazolylamine ligand that stabilizes copper(I) ions, preventing disproportionation and oxidation. As a result, it enhances the catalytic effect of copper(I) in azide-acetylene cycloaddition reactions, a fundamental process in click chemistry .
- TBTA derivatives have been synthesized and screened for cytotoxic activity against various cancer cell lines. These compounds exhibit potential as anticancer agents .
- TBTA coordinates with metal ions, forming stable complexes. For instance, mass spectrometric analysis revealed the formation of an oxo-bridged dicobalt complex involving TBTA in the gas phase .
Click Chemistry
Drug Discovery and Medicinal Chemistry
Coordination Chemistry
Mécanisme D'action
Target of Action
It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that triazole derivatives can stabilize copper (i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This reaction is a key step in click chemistry, a powerful tool for bioconjugation, drug discovery, and materials science .
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
The solubility of a compound in dmso and dmf, as is the case with this compound , can influence its bioavailability.
Result of Action
It’s known that triazole derivatives can have various effects, such as cytotoxic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Safety and Hazards
Orientations Futures
The triazole framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored . Therefore, future research could focus on exploring the coordination chemistry of triazole compounds and developing novel libraries of biologically active molecules .
Propriétés
IUPAC Name |
2-(1-benzyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-7-6-11-9-14(13-12-11)8-10-4-2-1-3-5-10/h1-5,9,15H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXLHCXFZNVGQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)
![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)

carboxamide](/img/structure/B2397910.png)


![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)



![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)